![molecular formula C10H16N2O B1384487 2,6-Dipropyl-3,4-dihydropyrimidin-4-one CAS No. 91010-71-8](/img/structure/B1384487.png)
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Overview
Description
“2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C10H16N2O . It is a type of dihydropyrimidinone, a class of compounds that play an important role in the synthesis of DNA and RNA .
Synthesis Analysis
Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are typically synthesized using multi-component reactions like the Biginelli reaction . This reaction involves the combination of an aldehyde, a β-ketoester, and urea . The use of phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) has been reported for the synthesis of dihydropyrimidinones .Molecular Structure Analysis
The molecular structure of “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is characterized by a pyrimidine moiety in the ring nucleus . This heterocyclic compound is part of many pharmacologically active molecules, natural products, and nucleic acids .Chemical Reactions Analysis
The chemical reactions involving “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” are typically multi-component reactions. The Biginelli reaction, for instance, is a three-component reaction involving an aldehyde, a β-ketoester, and urea .Scientific Research Applications
Green Chemistry Synthesis
DHPMs can be synthesized using eco-friendly methods that minimize the use of hazardous substances. An example is the one-pot synthesis from alcohols catalyzed by heteropolyanion-based ionic liquids . This method is not only efficient but also aligns with the principles of green chemistry by avoiding waste and reducing the need for purification.
Anticancer Activity
DHPMs have been evaluated for their cytotoxic activity against various cancer cell lines. For instance, certain analogs have shown promising IC50 values, indicating their potential as anticancer agents . These compounds could be further explored for their mechanism of action and efficacy in cancer treatment.
Organic-Inorganic Hybrid Catalysts
The use of DHPMs in the development of organic-inorganic hybrid acid catalysts has been reported . These catalysts can facilitate solvent-free synthesis, which is a step towards more sustainable and environmentally friendly chemical processes.
Anti-Biofilm Properties
Some DHPM derivatives exhibit significant anti-biofilm activity, which is crucial in combating bacterial infections, especially those resistant to conventional antibiotics . The ability to disrupt biofilms can enhance the effectiveness of existing antimicrobial treatments.
Cardiovascular Applications
DHPM derivatives have shown potential in treating cardiovascular diseases. They possess antihypertensive properties, which could be beneficial in managing high blood pressure and related complications .
Anti-Inflammatory and Analgesic Effects
Research has indicated that DHPMs can have anti-inflammatory and analgesic effects. This makes them candidates for the development of new pain relief medications, potentially with fewer side effects than current drugs .
Catalysis in Multicomponent Reactions
DHPMs can act as catalysts in multicomponent reactions, which are valuable for constructing complex molecules efficiently. Their role in such reactions can lead to the discovery of new compounds with diverse biological activities .
Drug Discovery and Design
The structural versatility of DHPMs makes them suitable for drug discovery and design. They can be modified to enhance pharmacological activity and reduce adverse effects, contributing to the development of safer and more effective drugs .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,6-Dipropyl-3,4-dihydropyrimidin-4-one (DHPM) is the bacterial ribosomal A site RNA . This site is crucial for protein synthesis in bacteria, making it an attractive target for antibacterial drugs .
Mode of Action
DHPMs interact with the bacterial ribosomal A site RNA, disrupting protein synthesis . The interaction of DHPMs with this target is more specific than that of known antibiotics like amikacin, suggesting a potential advantage in terms of reduced side effects .
Biochemical Pathways
The disruption of protein synthesis by DHPMs affects various biochemical pathways in bacteria. Since proteins play a role in virtually all cellular processes, the inhibition of protein synthesis can lead to a wide range of downstream effects, including impaired cell growth and division .
Pharmacokinetics
The compound’s molecular weight (18025) suggests that it may have good bioavailability
Result of Action
The primary result of DHPM action is the inhibition of bacterial growth due to the disruption of protein synthesis . This makes DHPMs potentially useful as antibacterial agents. In addition, DHPMs have also been predicted to have anti-neoplastic activities .
Action Environment
The action of DHPMs can be influenced by various environmental factors. For instance, the efficiency of DHPM synthesis can be improved under solvent-free conditions, suggesting that the compound’s action may also be more efficient in a non-aqueous environment . .
properties
IUPAC Name |
2,4-dipropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKZZUTLPTPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dipropyl-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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